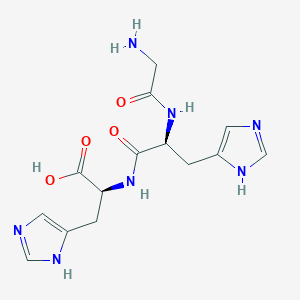
Gly-His-His
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine-Histidine-Histidine (Gly-His-His) is a tripeptide composed of glycine and two histidine residuesGlycine-Histidine-Histidine is particularly noted for its ability to coordinate metals, penetrate cells, and exhibit antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-Histidine-Histidine typically involves the protection of the carboxyl group of histidine, followed by coupling with glycine. One common method starts with the protection of the carboxyl group of Boc-Histidine(Bn)-OH in the form of a methyl ester. This protected histidine is then coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected histidine analogue .
Industrial Production Methods
Industrial production of Glycine-Histidine-Histidine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including pH, temperature, and the use of specific reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine-Histidine-Histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the histidine residues.
Substitution: The compound can participate in substitution reactions, particularly at the histidine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and acylating agents. For example, selective N-terminal acylation of Glycine-Histidine-Histidine can be achieved using gluconolactone and 4-methoxyphenyl esters as acylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acylation reactions can introduce functional groups such as azides, biotin, or fluorophores at the N-termini of the peptide .
Scientific Research Applications
Glycine-Histidine-Histidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Glycine-Histidine-Histidine involves its ability to coordinate metals and penetrate cells. The histidine residues play a crucial role in metal coordination, while the glycine residue provides flexibility to the peptide chain. This combination allows the compound to interact with cellular membranes, facilitating the delivery of therapeutic agents and coordination of metals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine-Histidine-Histidine include other histidine-rich peptides and glycine-rich peptides. Examples include:
Histidine-Rich Peptides (HRPs): Known for their antimicrobial and cell-penetrating properties.
Glycine-Rich Peptides (GRPs): Abundant in nature and produced by plants and animals.
Uniqueness
Glycine-Histidine-Histidine is unique due to its specific combination of glycine and histidine residues, which confer both flexibility and metal-coordinating capabilities. This makes it particularly effective in applications requiring metal coordination and cellular delivery .
Properties
Molecular Formula |
C14H19N7O4 |
|---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H19N7O4/c15-3-12(22)20-10(1-8-4-16-6-18-8)13(23)21-11(14(24)25)2-9-5-17-7-19-9/h4-7,10-11H,1-3,15H2,(H,16,18)(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t10-,11-/m0/s1 |
InChI Key |
CQIIXEHDSZUSAG-QWRGUYRKSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


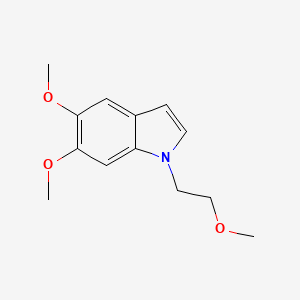
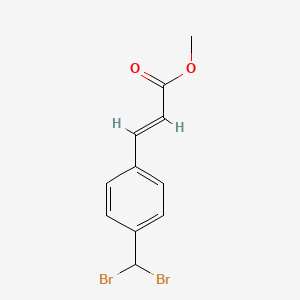
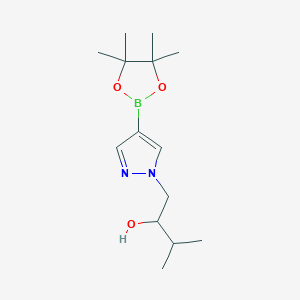
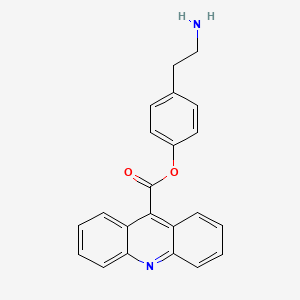
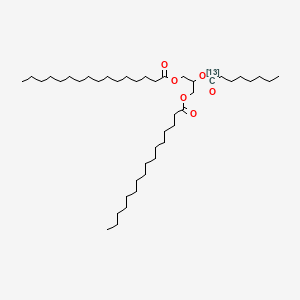
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)
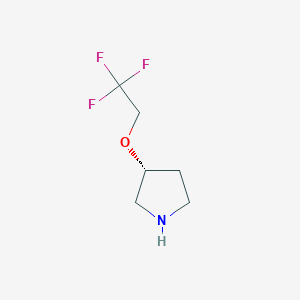
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)

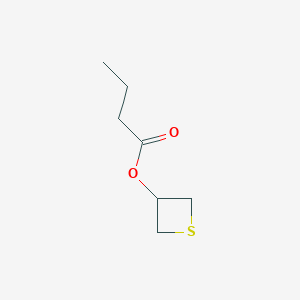

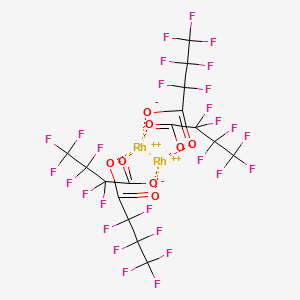
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
